molecular formula C176H255N49O42S6 B121499 Gallinacin 1alpha CAS No. 156409-55-1

Gallinacin 1alpha

Cat. No.: B121499
CAS No.: 156409-55-1
M. Wt: 3922 g/mol
InChI Key: DHUDWKXJLYWMMO-GCLXVQITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gallinacin 1alpha, also known as this compound, is a useful research compound. Its molecular formula is C176H255N49O42S6 and its molecular weight is 3922 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Defensins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Gallinacin 1alpha exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The peptide's structure comprises 36-39 amino acids with multiple cationic residues, which contribute to its ability to disrupt microbial membranes.

  • Mechanism of Action : this compound interacts with negatively charged bacterial membranes, leading to cell lysis and death. This mechanism is similar to other host defense peptides, which are known for their rapid action against pathogens .
  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have shown its effectiveness against pathogens such as Escherichia coli and Salmonella enterica, which are significant concerns in poultry farming .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond its natural antimicrobial functions.

  • Disease Prevention in Poultry : Given its potent antimicrobial properties, this compound can be utilized as a natural alternative to antibiotics in poultry farming. This is particularly important in light of rising antibiotic resistance among common poultry pathogens .
  • Immunomodulatory Effects : In addition to its direct antimicrobial action, this compound may also modulate immune responses in chickens. Research indicates that exposure to this peptide can enhance the expression of other host defense peptides and cytokines involved in the immune response .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and Salmonella; inhibited growth at low concentrations.
Immune ResponseInduced expression of multiple host defense peptides post-infection; potential role in enhancing overall immunity.
Alternative to AntibioticsSuggested use as a feed additive to reduce reliance on traditional antibiotics in poultry production.

Chemical Reactions Analysis

Structural Basis for Reactivity

Gal-1α is a 39-residue peptide with the primary sequence:
IKTCLKSDYTCVPATKLCCRNFMLKCRKGHFSCRSIRKYG

Key structural features driving its reactivity:

  • Six cysteine residues forming three intramolecular disulfide bonds:

    • Cys⁴–Cys³¹

    • Cys¹⁴–Cys³⁴

    • Cys²⁰–Cys³⁷

  • Cationic charge (+8 at neutral pH) from lysine and arginine residues.

  • Hydrophobic patches (e.g., Phe²⁶, Met²¹, Leu²²) facilitating membrane interactions .

Post-Translational Chemical Modifications

Gal-1α undergoes specific enzymatic processing:

StepReactionEnzymeOutcome
1Signal peptide cleavageSignal peptidaseRemoval of 20-residue N-terminal signal sequence
2C-terminal glycine excisionCarboxypeptidaseMature peptide lacks C-terminal glycine (Gly⁴⁰)
3Disulfide bond formationProtein disulfide isomeraseStabilizes tertiary structure

Chemical Interactions with Microbial Targets

Gal-1α disrupts bacterial membranes via electrostatic and hydrophobic reactions:

Mechanism of Action

  • Electrostatic attraction : Cationic residues bind anionic lipid A (Gram-negative LPS) or teichoic acids (Gram-positive cell walls) .

  • Membrane insertion : Hydrophobic domains embed into lipid bilayers.

  • Pore formation : Oligomerization creates ion channels, collapsing membrane potential .

Activity Data

OrganismMIC (µg/mL)Target StructureCitation
E. coli2.5Lipid A
Salmonella5.0Outer membrane phospholipids
Staphylococcus10.0Teichoic acids

Redox Reactions and Stability

Gal-1α’s disulfide bonds are redox-sensitive:

  • Reduction : Treatment with 10 mM DTT disrupts disulfide bonds, abolishing antimicrobial activity (IC₅₀ increases from 2.5 µg/mL to >50 µg/mL) .

  • Oxidative folding : Air oxidation at pH 7.4 restores native conformation within 24 hours .

Recombinant Expression

  • Vector : pET-28a in E. coli BL21(DE3).

  • Yield : 8 mg/L culture after refolding .

Functional Modulation by Environmental Factors

FactorEffect on Gal-1α ActivityMechanism
High NaCl (>150 mM)Reduced potencyShields electrostatic interactions
Serum proteinsNo inhibitionResists protease degradation
pH < 5.0AggregationLoss of tertiary structure

Comparative Reactivity with Other β-Defensins

FeatureGal-1αBovine β-defensin-1Human β-defensin-1
Disulfide patternCys¹⁻⁴, Cys²⁻⁵, Cys³⁻⁶Cys¹⁻⁵, Cys²⁻⁴, Cys³⁻⁶Cys¹⁻⁵, Cys²⁻⁴, Cys³⁻⁶
Charge (pH 7.4)+8+6+4
Primary targetGram-negative bacteriaBroad-spectrumFungi

Properties

CAS No.

156409-55-1

Molecular Formula

C176H255N49O42S6

Molecular Weight

3922 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C176H255N49O42S6/c1-10-96(8)145(223-159(250)115(61-94(4)5)207-157(248)121(68-104-73-184-91-195-104)210-162(253)128(84-229)216-170(261)136-53-35-59-225(136)174(265)134(90-273)201-141(234)78-190-139(232)76-192-148(239)116(62-98-36-15-11-16-37-98)208-158(249)122(69-105-74-185-92-196-105)211-167(258)132(88-271)219-160(251)125(81-226)199-140(233)77-189-138(231)75-191-147(238)111(48-27-30-54-177)202-164(255)129(85-268)217-155(246)119(65-101-42-21-14-22-43-101)206-146(237)108(180)60-93(2)3)172(263)205-113(50-29-32-56-179)152(243)222-144(95(6)7)171(262)194-80-143(236)200-126(82-227)161(252)218-131(87-270)166(257)209-117(63-99-38-17-12-18-39-99)149(240)193-79-142(235)198-118(64-100-40-19-13-20-41-100)154(245)203-114(51-33-57-186-176(182)183)151(242)215-127(83-228)163(254)220-133(89-272)168(259)221-130(86-269)165(256)204-112(49-28-31-55-178)150(241)214-124(67-103-72-188-110-47-26-24-45-107(103)110)173(264)224-58-34-52-135(224)169(260)213-120(66-102-71-187-109-46-25-23-44-106(102)109)156(247)212-123(70-137(181)230)153(244)197-97(9)175(266)267/h11-26,36-47,71-74,91-97,104-105,108,111-136,144-145,187-188,226-229,268-273H,10,27-35,48-70,75-90,177-180H2,1-9H3,(H2,181,230)(H,189,231)(H,190,232)(H,191,238)(H,192,239)(H,193,240)(H,194,262)(H,197,244)(H,198,235)(H,199,233)(H,200,236)(H,201,234)(H,202,255)(H,203,245)(H,204,256)(H,205,263)(H,206,237)(H,207,248)(H,208,249)(H,209,257)(H,210,253)(H,211,258)(H,212,247)(H,213,260)(H,214,241)(H,215,242)(H,216,261)(H,217,246)(H,218,252)(H,219,251)(H,220,254)(H,221,259)(H,222,243)(H,223,250)(H,266,267)(H4,182,183,186)/t96-,97-,104?,105?,108-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,144-,145-/m0/s1

InChI Key

DHUDWKXJLYWMMO-GCLXVQITSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CS)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N

sequence

LFCKGGSCXFGGCPSXLIKVGSCFGFRSCCKWPWNA

Synonyms

chicken heterophil peptide CHP1
CHP1 peptide, chicken
gallinacin 1 alpha protein, chicken
gallinacin 1 protein, chicken

Origin of Product

United States

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